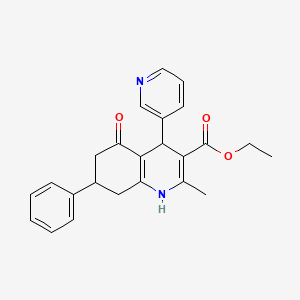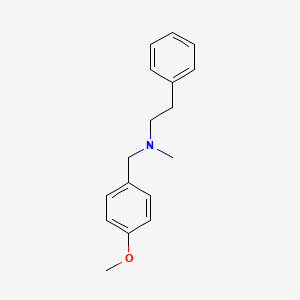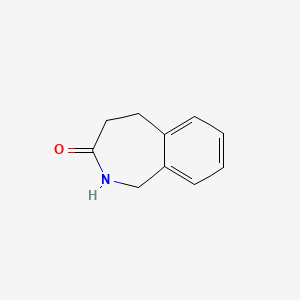![molecular formula C26H36N2O6 B5147060 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5147060.png)
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]', commonly known as Bis-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, material science, and catalysis. Bis-MPA is a versatile molecule, and its unique chemical properties make it an ideal candidate for various applications.
Wirkmechanismus
The mechanism of action of Bis-MPA is not well understood, and further research is needed to fully elucidate its mode of action. However, it is believed that Bis-MPA exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Bis-MPA has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, Bis-MPA has been shown to possess neuroprotective effects and has been used in the development of new drugs for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bis-MPA possesses several advantages as a research tool, including its ease of synthesis, high stability, and versatility. However, Bis-MPA also has some limitations, including its relatively high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on Bis-MPA. One potential area of research is the development of new cancer drugs based on Bis-MPA. Additionally, further research is needed to fully elucidate the mechanism of action of Bis-MPA and its potential applications in the treatment of neurodegenerative diseases. Furthermore, Bis-MPA can be used as a building block for the synthesis of various polymers, and further research is needed to explore its potential applications in material science. Lastly, the development of new catalysts based on Bis-MPA can lead to the discovery of new chemical reactions and the development of new materials.
Synthesemethoden
Bis-MPA can be synthesized through a simple one-pot reaction between 4-hydroxybenzaldehyde, morpholine, and 2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Bis-MPA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, Bis-MPA has been shown to possess anti-cancer properties and has been used in the development of new cancer drugs. In material science, Bis-MPA has been used as a building block for the synthesis of various polymers, including dendrimers, hyperbranched polymers, and block copolymers. In catalysis, Bis-MPA has been used as a ligand in the development of new catalysts for various chemical reactions.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O6/c29-23(17-27-9-13-31-14-10-27)19-33-25-5-1-21(2-6-25)22-3-7-26(8-4-22)34-20-24(30)18-28-11-15-32-16-12-28/h1-8,23-24,29-30H,9-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKCWYCTTFAQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC(CN4CCOCC4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Biphenyl-4,4'-diylbis(oxy)]bis[1-(morpholin-4-yl)propan-2-ol] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)

![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)


![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)




